Acetylepipodophyllotoxin

Descripción general

Descripción

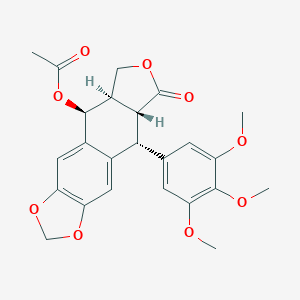

Acetylepipodophyllotoxin is a compound with the formula C24H24O9 and a molecular weight of 456.5 . It is a powder in physical form .

Synthesis Analysis

The synthesis of Acetylepipodophyllotoxin and related compounds is a significant approach for developing new drugs . The design and rational synthesis of natural product-like libraries can lead to the discovery of lead compounds with high efficiency, high selectivity, and low toxicity .Molecular Structure Analysis

The molecular structure of Acetylepipodophyllotoxin is complex, involving multiple rings and functional groups . The structure is confirmed by techniques such as NMR, HPLC, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of Acetylepipodophyllotoxin are complex and require advanced knowledge of organic chemistry . The most frequently used synthetic reactions in medicinal chemistry have been applied in the synthesis of Acetylepipodophyllotoxin .Physical And Chemical Properties Analysis

Acetylepipodophyllotoxin is a powder with a molecular weight of 456.5 . Its quality is confirmed by HPLC, NMR, and MS .Aplicaciones Científicas De Investigación

Anticancer Activity

Acetylepipodophyllotoxin, like its parent compound Podophyllotoxin, has been widely recognized for its anticancer activity . Etoposide, a derivative of Podophyllotoxin, is a frontline chemotherapeutic drug used against various cancers due to its superior anticancer activity .

Antiviral Activity

In the clinic, Podophyllotoxin is used mainly as an antiviral . It’s reasonable to assume that Acetylepipodophyllotoxin might also have potential antiviral applications, although more research would be needed to confirm this.

Treatment of Cytokine Storm in COVID-19 Patients

Etoposide, a derivative of Podophyllotoxin, has recently been redeveloped for the purpose of treating cytokine storm in COVID-19 patients . This suggests that Acetylepipodophyllotoxin could potentially be used in similar applications.

Drug Resistance

Podophyllotoxin and its naturally occurring congeners cause systemic toxicity and development of drug resistance . Research into Acetylepipodophyllotoxin could potentially help address these issues.

Bioavailability

Podophyllotoxin and its naturally occurring congeners have low bioavailability . Research into Acetylepipodophyllotoxin could potentially help improve the bioavailability of these compounds.

Renewable Sources

The discovery of renewable sources , including microbial origin for Podophyllotoxin, is another possible approach . This could potentially apply to Acetylepipodophyllotoxin as well.

Safety and Hazards

Direcciones Futuras

The development of new Acetylepipodophyllotoxin-based anticancer drugs is necessary due to the limitations of current drugs, such as poor bioavailability and drug resistance . The discovery of renewable sources, including microbial origin for podophyllotoxin, is another possible approach . The global R&D and pharmaceutical industry need to continue to improve the druggability of these drugs and seek structure-optimization strategies .

Mecanismo De Acción

Target of Action

Acetylepipodophyllotoxin, a derivative of podophyllotoxin, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription .

Mode of Action

Acetylepipodophyllotoxin interacts with its targets to induce significant anticancer effects. It inhibits tubulin, leading to the destabilization of microtubules, and it also inhibits DNA topoisomerase II, causing DNA breakage . These interactions result in cell cycle arrest, particularly at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin and DNA topoisomerase II disrupts the normal cell cycle, leading to cell cycle arrest and DNA damage . This disruption can trigger apoptotic pathways, including the caspase-3, -8, and -9 pathways, and activate pro-apoptotic ER stress pathways .

Pharmacokinetics

Podophyllotoxin and its derivatives, including acetylepipodophyllotoxin, are known to have low bioavailability . This low bioavailability is one of the major limitations of these compounds, along with systemic toxicity and drug resistance .

Result of Action

The molecular and cellular effects of Acetylepipodophyllotoxin’s action include cell cycle arrest, DNA damage, and the induction of apoptosis . These effects contribute to its potent anticancer activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetylepipodophyllotoxin. For instance, the abundance and distribution of the Podophyllum plant species, from which podophyllotoxin is derived, are regulated by various environmental factors such as nutrients, light, and temperature These factors can affect the concentration of podophyllotoxin in the plants, and thus the availability of Acetylepipodophyllotoxin

Propiedades

IUPAC Name |

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASVNKPCTLROPQ-QWIYEXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019938 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epipodophyllotoxin acetate | |

CAS RN |

1180-35-4 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

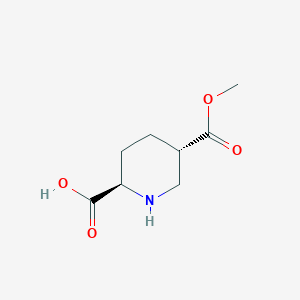

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)

![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)